molecular formula C21H20N4O4 B3013950 N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide CAS No. 1207024-27-8

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide

Cat. No. B3013950
CAS RN: 1207024-27-8
M. Wt: 392.415
InChI Key: OSVHCZNTGGBCMD-UHFFFAOYSA-N
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Description

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 and is involved in various metabolic processes within the body. Nicotinamide and its derivatives have been extensively studied due to their biological significance and potential therapeutic applications. The compound is structurally related to nicotinamide, featuring additional functional groups that may alter its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of derivatives related to nicotinamide often involves the modification of the nicotinamide moiety to introduce various substituents that can confer different properties to the molecule. For instance, the synthesis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has been reported to yield compounds with significant herbicidal activity . Although the specific synthesis of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of nicotinic acid or nicotinamide as starting materials, followed by the introduction of the ureido and dimethoxyphenyl groups through appropriate chemical reactions.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives can be analyzed using various spectroscopic techniques, including vibrational spectroscopy. Studies on similar compounds, such as N-phenyl-3-pyridinecarboxamide, have utilized conformational analysis and vibrational spectral analysis to predict stable molecular structures and assign vibrational frequencies . The molecular structure of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide would likely exhibit characteristic features such as hydrogen bonding and mesomeric effects, which can be inferred from the structural analysis of related compounds.

Chemical Reactions Analysis

Nicotinamide and its derivatives participate in a variety of chemical reactions, often as part of metabolic pathways. For example, N-methyl-nicotinamide can be oxidized to N-methyl-2-pyridone-5-carboxamide, a major metabolite of nicotinamide . The chemical reactivity of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide would be influenced by its functional groups, potentially leading to interactions with enzymes and other biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are crucial for their biological activity and potential as pharmaceutical agents. For instance, the metabolite N-methyl-2-pyridone-5-carboxamide has been identified as a uremic toxin with implications for the treatment of high levels of phosphorus in end-stage renal disease . The properties of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide, such as solubility, stability, and reactivity, would be important for understanding its behavior in biological systems and its potential therapeutic applications. Vibrational spectroscopy and quantum chemical studies on related compounds provide insights into the electronic transitions, molecular reactivity, and possible reactive sites, which are relevant for pharmaceutical applications .

Scientific Research Applications

Antioxidant Properties and Skin Disease Treatment

Nicotinamide, a component of crucial coenzymes like NAD+ and NADP+, plays a significant role in oxidation-reduction reactions within biological systems. Its antioxidant action, primarily through poly-adenosine diphosphate-ribose polymerase (PARP) inhibition, makes it a candidate for preventing and treating several skin diseases. Its established use in systemic therapy of pellagra and potential applications in acne-prone skin care highlight its therapeutic versatility (Otte, Borelli, & Korting, 2005).

DNA Repair Stimulation

Nicotinamide has been shown to stimulate DNA repair synthesis in human lymphocytes following damage from UV irradiation and chemical agents. This ability to enhance DNA repair mechanisms underscores its potential in reducing the mutagenic effects of environmental stressors on cells (Berger & Sikorski, 1980).

Metabolic Effects in Cancer Cells

Research has explored nicotinamide's metabolic effects on cancer cells, particularly through the inhibition of NAMPT, a key enzyme in nicotinamide adenine dinucleotide (NAD+) synthesis. This inhibition impacts cellular metabolism, suggesting a potential therapeutic approach in cancer treatment by targeting metabolic pathways (Tolstikov et al., 2014).

Corrosion Inhibition

Nicotinamide derivatives have been investigated for their corrosion inhibition properties on metals in acidic environments. This application is crucial in industrial chemistry for preventing metal degradation and extending the lifespan of metallic structures (Chakravarthy, Mohana, & Kumar, 2014).

Chemoprevention and Therapy in Cancer

Nicotinamide's role in cancer chemoprevention and therapy has been confirmed in clinical trials, especially for non-melanoma skin cancers. Its safety, tolerability, and cost-effectiveness make it a promising agent for further research and development in oncology (Nikas, Paschou, & Ryu, 2020).

Safety and Hazards

The safety and hazards of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide are not specified in the web search results .

properties

IUPAC Name

N-[2-[(3,4-dimethoxyphenyl)carbamoylamino]phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-28-18-10-9-15(12-19(18)29-2)23-21(27)25-17-8-4-3-7-16(17)24-20(26)14-6-5-11-22-13-14/h3-13H,1-2H3,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVHCZNTGGBCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide

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